Lipophilicity Comparison: 6-Methyl-2-vinylquinoline vs. Unsubstituted 2-Vinylquinoline
The introduction of a methyl group at the C6 position significantly increases the lipophilicity of the 2-vinylquinoline scaffold. 6-Methyl-2-vinylquinoline exhibits a computed XLogP3 value of 3.4 [1], which is approximately 0.7 log units higher than the calculated XLogP3 of 2.7 for unsubstituted 2-vinylquinoline [2]. This increase in lipophilicity is predicted to enhance membrane permeability and may influence the compound's distribution and metabolic stability in biological systems.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 2-Vinylquinoline: 2.7 |
| Quantified Difference | Δ = +0.7 log units (26% increase) |
| Conditions | Computed property; XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity can be a critical factor in optimizing a compound's ADME properties, potentially leading to improved cell permeability and oral bioavailability in drug discovery programs.
- [1] PubChem. (2025). 6-Methyl-2-vinylquinoline (CID 44609991). National Library of Medicine, National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 2-Vinylquinoline (CID 523315). National Library of Medicine, National Center for Biotechnology Information. View Source
